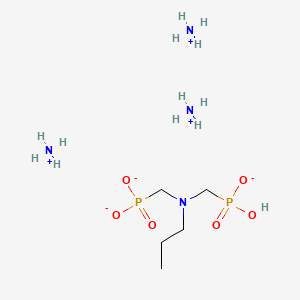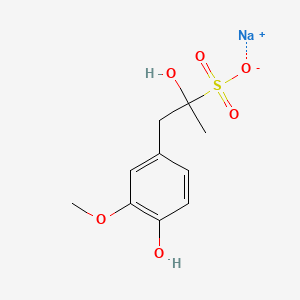
Sodium alpha,4-dihydroxy-3-methoxy-alpha-methylbenzeneethanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium alpha,4-dihydroxy-3-methoxy-alpha-methylbenzeneethanesulfonate is a chemical compound with a complex structure that includes hydroxyl, methoxy, and sulfonate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium alpha,4-dihydroxy-3-methoxy-alpha-methylbenzeneethanesulfonate typically involves multiple steps. One common method includes the reaction of alpha-methylbenzeneethanol with methoxy and hydroxyl groups under controlled conditions. The reaction is carried out in the presence of a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, to introduce the sulfonate group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Sodium alpha,4-dihydroxy-3-methoxy-alpha-methylbenzeneethanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonate group or modify the methoxy group.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Sodium alpha,4-dihydroxy-3-methoxy-alpha-methylbenzeneethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium alpha,4-dihydroxy-3-methoxy-alpha-methylbenzeneethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with cellular receptors or ion channels, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium alpha,4-dihydroxy-3-methoxytoluene-alpha-sulfonate
- Sodium alpha,4-dihydroxy-3-methoxy-alpha-methylbenzeneethanesulfonate derivatives
Uniqueness
Sodium alpha,4-dihydroxy-3-methoxy-alpha-methylbenzeneethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications .
Propiedades
Número CAS |
83682-27-3 |
|---|---|
Fórmula molecular |
C10H13NaO6S |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propane-2-sulfonate |
InChI |
InChI=1S/C10H14O6S.Na/c1-10(12,17(13,14)15)6-7-3-4-8(11)9(5-7)16-2;/h3-5,11-12H,6H2,1-2H3,(H,13,14,15);/q;+1/p-1 |
Clave InChI |
KJFMQNRVLLRDGN-UHFFFAOYSA-M |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)OC)(O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



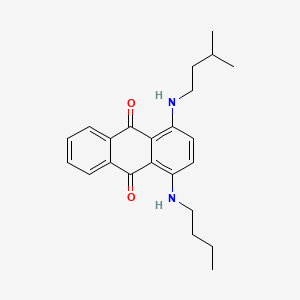
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)


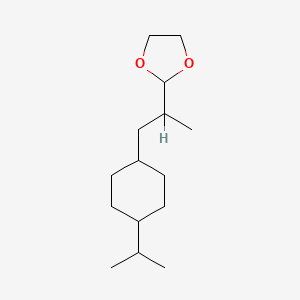
![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
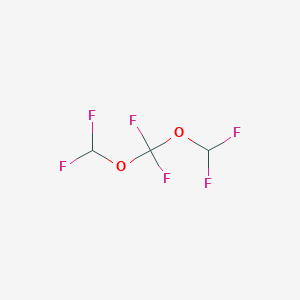
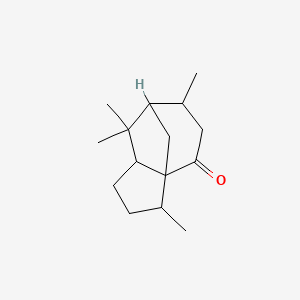
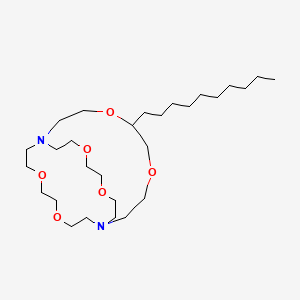
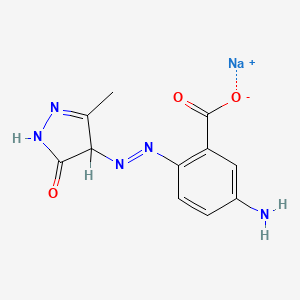
![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)

